molecular formula C34H41N7O5 B601658 ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate CAS No. 1610758-20-7

ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Cat. No.: B601658
CAS No.: 1610758-20-7
M. Wt: 627.73
InChI Key:
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Description

This compound, also known as Dabigatran Etexilate EP Impurity C , is a chemical substance used for research, analysis, and scientific education . It is a prodrug of dabigatran, a novel oral anticoagulant belonging to the class of direct thrombin inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C34H41N7O5 . The InChI code is 1S/C34H41N7O5/c1-5-23(6-2)22-46-34(44)39-32(35)24-11-14-26(15-12-24)37-21-30-38-27-20-25(13-16-28(27)40(30)4)33(43)41(19-17-31(42)45-7-3)29-10-8-9-18-36-29/h8-16,18,20,23,37H,5-7,17,19,21-22H2,1-4H3,(H2,35,39,44) .

Scientific Research Applications

Chemical Structure and Properties

Ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate, as explored in the study of Liu et al. (2012), presents a complex chemical structure with significant intramolecular hydrogen bonding and a notable arrangement of benzene and pyridine rings. The compound's crystal structure and water molecule interactions have been detailed, highlighting its structural intricacies (Hong-qiang Liu et al., 2012).

Synthetic Approaches

Synthesis of this compound has been a focus of several studies. An improved synthesis method was developed by Zhong Bo-hua (2012), enhancing efficiency and environmental friendliness. This process involved a series of reactions starting from 4-(methylamino)-3-nitrobenzoic acid, leading to higher yield and reduced pollution (Zhong Bo-hua, 2012). Cheng Huansheng (2013) also synthesized the compound, focusing on different reaction stages and yielding about 48% (Cheng Huansheng, 2013).

Biological Activities

The compound's potential in medicinal chemistry is highlighted by its evaluation against gastric cancer cell lines. Liu et al. (2019) synthesized and tested the compound, indicating its application in cancer research and potential therapeutic uses (L.-Z. Liu et al., 2019).

Antimicrobial Applications

In addition to cancer research, the compound has been studied for its antimicrobial properties. Abdel-Ghany et al. (2013) synthesized a related dipeptide derivative and evaluated its antimicrobial activity. This research broadens the compound's potential application in treating infections (I. Abdel-Ghany et al., 2013).

Mechanism of Action

As a prodrug of dabigatran, this compound likely shares a similar mechanism of action. Dabigatran is a direct thrombin inhibitor, which means it works by directly inhibiting thrombin, an enzyme involved in blood clotting .

Safety and Hazards

This compound is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and may cause long-lasting harmful effects to aquatic life . It is advised to avoid ingestion, inhalation, and dermal contact .

Future Directions

As a degradation product of Dabigatran Etexilate, this compound could be of interest in studies related to the stability and degradation of Dabigatran Etexilate. It could also be of interest in studies related to the safety and toxicity of Dabigatran Etexilate and its degradation products .

Properties

CAS No.

1610758-20-7

Molecular Formula

C34H41N7O5

Molecular Weight

627.73

IUPAC Name

ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C34H41N7O5/c1-5-23(6-2)22-46-34(44)39-32(35)24-11-14-26(15-12-24)37-21-30-38-27-20-25(13-16-28(27)40(30)4)33(43)41(19-17-31(42)45-7-3)29-10-8-9-18-36-29/h8-16,18,20,23,37H,5-7,17,19,21-22H2,1-4H3,(H2,35,39,44)

SMILES

CCC(CC)COC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

O-(2-Ethylbutyl) Dabigatran Ethyl Ester;  N-[[2-[[[4-[[[(2-Ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
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ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Reactant of Route 3
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ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Reactant of Route 6
ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

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